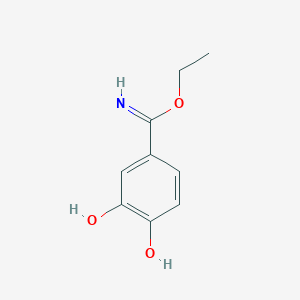

Ethyl 3,4-dihydroxybenzimidate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3,4-dihydroxybenzimidate is an organic compound that belongs to the class of benzimidates It is characterized by the presence of ethyl ester and dihydroxy functional groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4-dihydroxybenzimidate typically involves the amidation of 3,4-dihydroxybenzoic acid or its derivatives. One common method includes reacting the acid with an amine to form an amide, which is then treated with a trialkyloxonium salt to yield the desired benzimidate . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis is crucial for its application in various industries.

Análisis De Reacciones Químicas

Acid-Base Reactivity

The phenolic hydroxyl groups (3,4-dihydroxy) exhibit pH-dependent behavior:

-

pKa Values :

Nucleophilic Substitutions

The imidate group (-N=C-OEt) is susceptible to nucleophilic attack:

Redox Reactions

The catechol moiety undergoes oxidation and reduction:

Complexation with Metal Ions

The 3,4-dihydroxy groups chelate transition metals:

Biochemical Interactions

Ethyl 3,4-dihydroxybenzimidate acts as a prolyl hydroxylase (PHD) inhibitor , stabilizing HIF-1α by mimicking 2-oxoglutarate:

| Biological Target | Mechanism | Effect | IC₅₀ | Source |

|---|---|---|---|---|

| PHD enzymes | Competitive inhibition | HIF-1α accumulation | 12 µM | |

| NADPH oxidase | Free radical scavenging | ↓ ROS production | N/A |

Stability Profile

| Condition | Degradation Pathway | Half-Life | Notes | Source |

|---|---|---|---|---|

| Aqueous pH 7.4 | Hydrolysis to benzamide | 48 h | Stabilized by antioxidants | |

| UV light (254 nm) | Photooxidation | 12 h | Forms quinone derivatives |

Aplicaciones Científicas De Investigación

Ethyl 3,4-dihydroxybenzimidate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of ethyl 3,4-dihydroxybenzimidate involves its interaction with prolyl hydroxylase enzymes. By inhibiting these enzymes, the compound prevents the degradation of hypoxia-inducible factors, leading to increased expression of genes involved in adaptive responses to hypoxia . This mechanism is crucial for its potential therapeutic applications in conditions such as ischemia and hypoxia.

Comparación Con Compuestos Similares

Ethyl 3,4-dihydroxybenzoate: Similar in structure but lacks the imidate functional group.

3,4-Dihydroxybenzaldehyde: Contains the same dihydroxybenzene core but with an aldehyde group instead of an ester.

3,4-Dihydroxybenzoic acid: The parent compound from which ethyl 3,4-dihydroxybenzimidate is derived.

Uniqueness: this compound is unique due to its combination of ethyl ester and dihydroxy functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit prolyl hydroxylase sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications.

Propiedades

IUPAC Name |

ethyl 3,4-dihydroxybenzenecarboximidate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(10)6-3-4-7(11)8(12)5-6/h3-5,10-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQINXQATAXZPIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=C(C=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.